molecular formula C9H12N2O2 B8342099 6-Ethoxy-N-methylnicotinamide

6-Ethoxy-N-methylnicotinamide

Cat. No.: B8342099
M. Wt: 180.20 g/mol
InChI Key: QGCLUJLRXGNMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-N-methylnicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 6-position of the pyridine ring and an N-methyl group on the amide moiety. Nicotinamide derivatives are often studied for their metabolic roles, enzyme inhibition properties, or as precursors in organic synthesis .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-ethoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-3-13-8-5-4-7(6-11-8)9(12)10-2/h4-6H,3H2,1-2H3,(H,10,12)

InChI Key

QGCLUJLRXGNMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Ethoxy (this compound) vs. methoxy (Methyl 6-Methoxynicotinate): Ethoxy groups generally increase lipophilicity and metabolic stability compared to methoxy .
  • Methyl ester (Methyl 6-Methyl Nicotinate) vs. amide (6-Methylnicotinamide): Esters exhibit faster hydrolysis rates, making amides more stable in biological systems .

Functional Group Impact :

  • Aldehyde-containing derivatives (e.g., 6-Ethoxy-5-Methylnicotinaldehyde) are more reactive, suitable for cross-coupling reactions or Schiff base formation, unlike amides or esters .

Similarity Scores :

  • N-Methoxy-N,6-dimethylnicotinamide (90% similarity) shares the N-methylamide core but differs in the methoxy substitution, suggesting comparable bioavailability but altered target interactions .

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